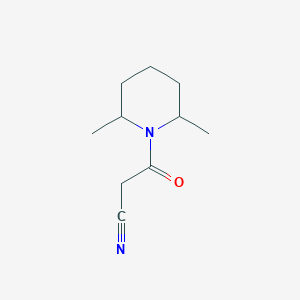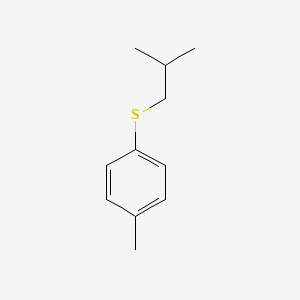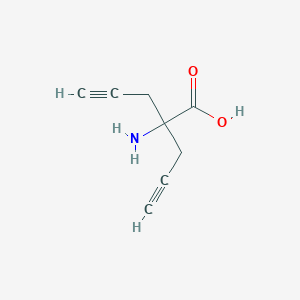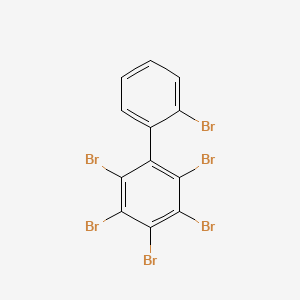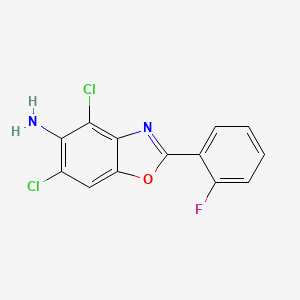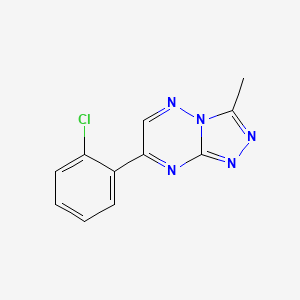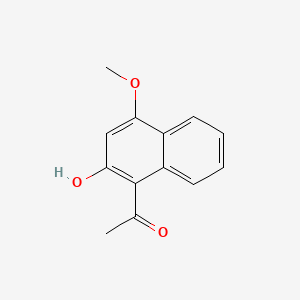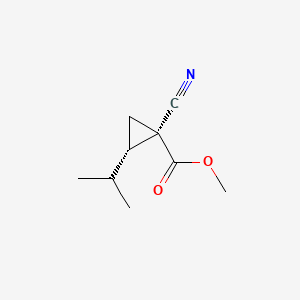
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the reaction of a suitable cyclopropane derivative with a cyanating agent. One common method includes the use of copper iodide as a catalyst in a mixed solution of acetonitrile and methanol, followed by the addition of the cyclopropane derivative . The reaction is carried out at elevated temperatures, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can inhibit or activate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Uniqueness
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and interaction profiles.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9-/m0/s1 |
Clave InChI |
FYWPCWIURWMMFL-CBAPKCEASA-N |
SMILES isomérico |
CC(C)[C@@H]1C[C@@]1(C#N)C(=O)OC |
SMILES canónico |
CC(C)C1CC1(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


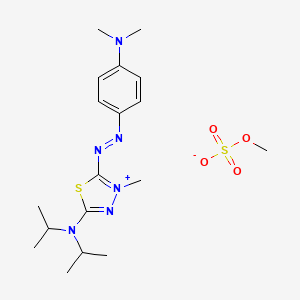
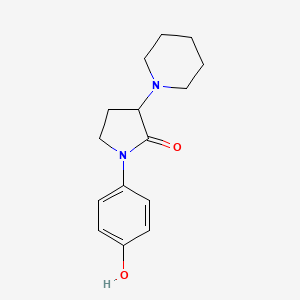
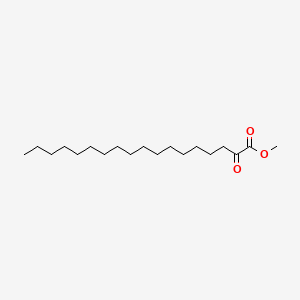
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
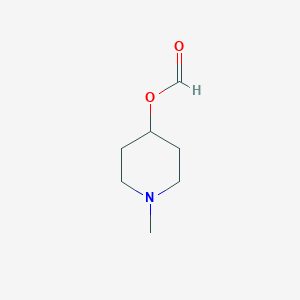

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
